Histamine

描述

属性

IUPAC Name |

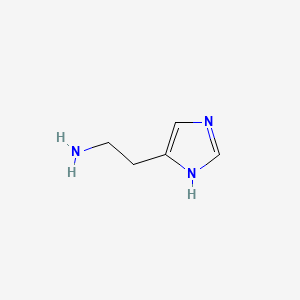

2-(1H-imidazol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c6-2-1-5-3-7-4-8-5/h3-4H,1-2,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYJJOPFIAHURM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023125 | |

| Record name | Histamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Histamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000870 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

209-210 °C @ 18 MM HG | |

| Record name | HISTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

14.1 [ug/mL] (The mean of the results at pH 7.4), COLORLESS LONG PRISMATIC CRYSTALS; ODORLESS; 1 G SOL IN ABOUT 4 ML WATER; AQ SOLN IS ACID TO LITMUS; WHEN DRIED AT 105 °C FOR 2 HR, IT MELTS AT ABOUT 140 °C /PHOSPHATE/, FREELY SOL IN WATER, ALCOHOL, HOT CHLOROFORM; SPARINGLY SOL IN ETHER | |

| Record name | SID8139979 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | HISTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM CHLOROFORM | |

CAS No. |

51-45-6 | |

| Record name | Histamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Histamine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Histamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05381 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | histamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole-5-ethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Histamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-imidazol-4-ylethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HISTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/820484N8I3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HISTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Histamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000870 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

83-84 °C, 86 °C | |

| Record name | Histamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05381 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HISTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Histamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000870 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

准备方法

Decarboxylation of L-Histidine

The decarboxylation of L-histidine remains the cornerstone of histamine synthesis. In this reaction, the carboxyl group (-COOH) of L-histidine is removed under controlled conditions to yield this compound. Early methods utilized acidic or basic environments, but modern approaches employ catalytic systems to enhance efficiency. For instance, the use of electron-enriched ketones, such as p-methylacetophenone, has been shown to reduce impurity formation while accelerating reaction kinetics.

A pivotal study demonstrated that heating L-histidine in cyclohexanol with p-methylacetophenone at 160°C for 16 hours achieved a decarboxylation efficiency of 98.5%, with this compound free base isolated in 52.9–55.0% crude yield (Table 5). The reaction mechanism involves radical initiation, where the catalyst abstracts a hydrogen atom from the α-carbon of histidine, facilitating CO₂ elimination.

Catalysts and Reaction Conditions

Catalyst selection critically influences reaction purity and duration. Comparative studies of ketone-based catalysts revealed that p-methylacetophenone outperformed alternatives like benzophenone or 4′-bromoacetophenone, achieving a this compound purity of 99.3% with only 0.71% impurity #2 (Table 1). The optimal reaction temperature ranged between 160–180°C, with prolonged heating (>20 hours) leading to decomposition byproducts.

Solvent systems also play a role in minimizing side reactions. A methylene chloride/cyclohexanol mixture reduced residual L-histidine contamination to <0.05% w/w, whereas toluene or tert-butyl methyl ether (TBME) increased impurity levels (Table 4). Nitrogen purging was essential to prevent oxidation, particularly during filtration and drying steps.

Purification Techniques

Post-synthesis purification is crucial for pharmaceutical-grade this compound. The crude this compound free base is typically converted to its monohydrochloride salt by treatment with 0.85 equivalents of HCl in isopropanol, yielding a purity of 92–94%. Subsequent recrystallization from a hydrochloric acid/isopropanol solution produced this compound dihydrochloride with >99.5% purity, as validated by HPLC (Table 9). Key steps included:

-

Trituration with methylene chloride to remove cyclohexanol residues.

-

Vacuum drying at 55–60°C for 16 hours to eliminate solvent traces.

-

Decolorization with activated charcoal to absorb chromatographic impurities.

Enzymatic and Microbial Production

Enzymatic decarboxylation via histidine decarboxylase (HDC) offers an eco-friendly alternative to chemical synthesis. HDC, a pyridoxal 5′-phosphate-dependent enzyme, converts L-histidine to this compound in a single step with high specificity. However, industrial adoption remains limited due to enzyme instability and costly purification. Recent advances in immobilized enzyme reactors have improved throughput, with reported yields of 85–90% under optimized pH (6.5–7.0) and temperature (37°C) conditions.

Microbial fermentation using Lactobacillus spp. or Staphylococcus capitis strains has also been explored. These organisms naturally produce this compound during carbohydrate metabolism, but scaling requires stringent control of fermentation parameters to prevent overproduction of biogenic amines like tyramine or cadaverine.

Analytical Methods for Purity Assessment

High-performance liquid chromatography (HPLC) is the gold standard for assessing this compound purity. The method outlined in Table 7 employs a C-18 column with a gradient elution of acetonitrile/methanol (20:15 v/v) and buffer, achieving baseline separation of this compound from impurities like L-histidine (retention time: 3 minutes) and this compound derivatives (retention time: 12 minutes). Acceptance criteria for pharmaceutical-grade this compound dihydrochloride include:

-

L-Histidine contamination : <0.8% w/w (undetected in optimized protocols).

-

Individual impurities : <0.1% w/w.

-

Total impurities : <2.0% w/w (achieved 0.1–0.2% in recent studies).

Applications and Derivatives of Synthetic this compound

Synthetic this compound serves as a precursor for numerous derivatives, including Schiff bases with antimicrobial and anticancer properties. For example, reacting this compound dihydrochloride with aldehydes like benzaldehyde or cinnamaldehyde yielded 20 novel Schiff bases (H1–H20), characterized by FT-IR and NMR spectroscopy. These compounds exhibited inhibitory activity against carbonic anhydrase isoforms, highlighting their potential in drug development .

化学反应分析

Degradation of Histamine

This compound is primarily metabolized through two main pathways involving the enzymes diamine oxidase (DAO) and this compound-N-methyltransferase (HNMT) :

-

Diamine Oxidase (DAO): DAO catalyzes the oxidative deamination of this compound . DAO, also called histaminase, is a copper-dependent amino oxidase . It degrades extracellular this compound . DAO metabolizes other biogenic amines but prefers this compound .

-

This compound-N-Methyltransferase (HNMT): HNMT catalyzes the N-methylation of this compound . HNMT is a cytosolic protein responsible for the inactivation of intracellular this compound . It is highly selective for this compound .

This compound Receptors and Binding

This compound exerts its effects by binding to this compound receptors (H1R, H2R, H3R, and H4R), which are G protein-coupled receptors :

-

The binding of this compound to its receptors can induce various responses, including vasodilation, bronchoconstriction, and immunomodulation .

-

This compound binding to H1R induces vasodilatation, bronchoconstriction, platelet aggregation, and mucus hyper-secretion .

-

Stimulation of H2R by this compound causes gastric acid secretion and increases heart rate and cardiac output .

-

H4R activation leads to calcium release, degranulation, chemotaxis, and immunomodulation .

This compound Receptor Interactions

This compound in Foods

This compound is found in various foods and is mainly formed by the decarboxylation of histidine through the action of bacterial L-histidine decarboxylase .

科学研究应用

Clinical Applications

Histamine's clinical significance primarily revolves around its role in allergic reactions and gastrointestinal disorders. The following sections outline its therapeutic uses:

Antihistamines

Antihistamines are drugs that block the effects of this compound at its receptors, primarily used to treat allergic conditions. There are four main types of this compound receptors (H1, H2, H3, H4), each with distinct functions:

- H1 Receptor Antagonists : These are commonly used for allergic rhinitis, urticaria, and other allergic conditions. First-generation antihistamines (e.g., diphenhydramine) often cause sedation, while second-generation antihistamines (e.g., loratadine) have fewer sedative effects .

- H2 Receptor Antagonists : These drugs (e.g., ranitidine) are effective in reducing gastric acid secretion and are used to treat peptic ulcers and gastroesophageal reflux disease .

- H3 Receptor Antagonists : Currently under investigation for neurodegenerative diseases, these antagonists may enhance neurotransmitter release .

- H4 Receptor Antagonists : Emerging research suggests potential applications in treating inflammatory conditions and allergies .

This compound Intolerance

This compound intolerance occurs when there is an imbalance between this compound intake and degradation. It can lead to various symptoms such as headaches, digestive issues, and skin reactions. Recent studies emphasize dietary management and the use of diamine oxidase supplements to help mitigate symptoms .

Psychiatric Applications

Recent research has highlighted the role of this compound in mood regulation and psychiatric disorders:

- A study found that inflammation can reduce levels of serotonin—a key neurotransmitter associated with mood—by increasing this compound levels in the brain. This suggests that targeting this compound may offer new treatment avenues for depression .

Nutritional Applications

This compound is also significant in nutrition, particularly concerning food intolerances:

- Certain foods can trigger this compound release or contain high levels of this compound themselves (e.g., aged cheeses, fermented foods). Managing dietary intake is crucial for individuals with this compound intolerance .

Case Study: this compound Intolerance Management

A recent case study involved a patient named Sarah who experienced rosacea and digestive issues attributed to high this compound levels. By identifying food intolerances and implementing dietary changes alongside supplementation to enhance methylation pathways (which detoxify this compound), her symptoms improved significantly over time .

Case Study: Allergic Reactions

In a study examining pollen-food allergy syndrome, researchers noted that individuals with this condition exhibited heightened sensitivity due to exaggerated this compound release from mast cells upon exposure to specific allergens. This underscores the importance of understanding this compound's role in allergic responses for effective management strategies .

Research Insights

Ongoing research continues to uncover novel roles for this compound beyond traditional applications:

- This compound's involvement in autoimmune responses is being explored, with implications for developing targeted therapies for conditions like asthma and chronic pruritus .

- Investigations into the H4 receptor as a therapeutic target indicate potential for treating various inflammatory diseases .

Data Table: Summary of this compound Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Clinical | Antihistamines for allergies | H1 antagonists reduce allergic symptoms |

| H2 antagonists for gastric issues | Effective in peptic ulcer treatment | |

| Psychiatric | Role in mood regulation | Potential link to depression treatment |

| Nutritional | Management of food intolerances | Dietary changes can alleviate symptoms |

| Research | Autoimmunity and inflammation | H4 receptor as a novel therapeutic target |

作用机制

组胺通过与组胺受体(H1、H2、H3和H4)结合发挥作用,这些受体是G蛋白偶联受体 。 组胺与这些受体的结合会触发各种细胞内信号通路:

H1受体: 参与过敏反应,引起血管扩张、血管通透性增加和支气管收缩.

H2受体: 刺激胃酸分泌和调节心率.

H3受体: 调节中枢神经系统中的神经递质释放.

H4受体: 在免疫细胞趋化性和细胞因子产生中发挥作用.

相似化合物的比较

Key Findings :

- The NBI series (NBI-1 to NBI-4) demonstrates superior H1 affinity (Ki = 1–4 nM) and selectivity over diphenhydramine (Ki = 14 nM) .

- Levocetirizine’s high pA2 (8.2) and selectivity make it effective for chronic urticaria and allergic rhinitis .

H3 Receptor Ligands

H3 receptors act as presynaptic autoreceptors, modulating this compound and neurotransmitter release.

Key Findings :

- ADS-003 shows species-dependent affinity: pKi = 7.9 (rat) vs. 6.6 (human), highlighting challenges in translational research .

- Thioperamide’s high H3 affinity (pKi = 7.9) makes it a reference antagonist for studying energy homeostasis and cognitive function .

This compound Analogues and Derivatives

Structural analogs of this compound exhibit varied receptor activation and metabolic properties.

Key Findings :

- Na-methylthis compound acts as a superagonist at H3 receptors, with 110% efficacy compared to this compound .

- Benzoyl-arginine-amide inhibits this compound-induced ileum contractions, supporting Ackermann’s competition hypothesis for imine group-containing antagonists .

Metabolic and Clinical Considerations

- This compound Intolerance : Reduced diamine oxidase (DAO) activity leads to systemic this compound accumulation, causing pseudoallergic symptoms. DAO assays using putrescine (vs. This compound) may underestimate enzymatic activity .

- Drug Interactions : H2 antagonists (e.g., famotidine) reduce gastric acid but lack CNS effects, unlike H3 antagonists .

生物活性

Histamine is a biogenic amine that plays a crucial role in various physiological processes, including immune responses, gastric acid secretion, and neurotransmission. Its biological activity is mediated primarily through four types of receptors: H1, H2, H3, and H4. Each receptor subtype is associated with different physiological effects and pathological conditions. This article provides a comprehensive overview of this compound's biological activity, supported by data tables and relevant research findings.

This compound Receptors and Their Functions

This compound exerts its effects through four main receptors:

- H1 Receptors : Involved in allergic reactions, inflammation, and regulation of sleep-wake cycles. Activation leads to vasodilation and increased vascular permeability.

- H2 Receptors : Primarily located in the stomach lining, they stimulate gastric acid secretion. They also play roles in cardiac function and immune response modulation.

- H3 Receptors : Function mainly as autoreceptors in the central nervous system, inhibiting further this compound release and modulating neurotransmitter release.

- H4 Receptors : Recently discovered, these receptors are primarily involved in immune system regulation, particularly in chemotaxis of mast cells and eosinophils.

Biological Activities of this compound

This compound's biological activities can be categorized into several key areas:

- Immune Response Modulation :

- Gastrointestinal Function :

- Neurotransmission :

- Cardiovascular Effects :

Case Studies

Several studies highlight the diverse roles of this compound:

-

Case Study 1: Allergic Responses :

A study demonstrated that this compound levels are significantly elevated in individuals with allergic rhinitis. The application of H1 antagonists reduced symptoms effectively, showcasing this compound's role in allergy pathology . -

Case Study 2: Gastric Secretion :

Research on patients with peptic ulcers indicated that H2 receptor antagonists like ranitidine significantly decrease gastric acid secretion and promote healing . -

Case Study 3: Neurological Effects :

Investigations into the effects of this compound on cognitive functions revealed that modulation of H3 receptors can enhance memory performance in animal models .

Table 1: Overview of this compound Receptor Functions

| Receptor Type | Primary Location | Main Functions | Associated Conditions |

|---|---|---|---|

| H1 | Smooth muscle, endothelium | Allergic responses, vasodilation | Allergies, asthma |

| H2 | Gastric mucosa | Gastric acid secretion | Peptic ulcers |

| H3 | CNS | Neurotransmitter release inhibition | Sleep disorders |

| H4 | Immune cells | Chemotaxis of immune cells | Allergic diseases |

Table 2: Effects of this compound Antagonists

| Antagonist | Target Receptor | Clinical Use | Efficacy |

|---|---|---|---|

| Diphenhydramine | H1 | Allergies | High |

| Ranitidine | H2 | Gastric ulcers | Moderate |

| Pitolisant | H3 | Narcolepsy | High |

常见问题

Q. Why do some H1-binding compounds exhibit unexpected hERG activity despite favorable predictions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。